1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione
Description
1-{[Benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a synthetic heterocyclic compound derived from the indole-2,3-dione (isatin) scaffold.
Properties
IUPAC Name |
1-[(N-benzylanilino)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21-19-13-7-8-14-20(19)24(22(21)26)16-23(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLIXMZABNHDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indole-2,3-dione with benzylamine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential in several therapeutic areas:
1. Anticancer Activity
- Mechanism : The compound exhibits significant antitumor properties by inhibiting cell proliferation in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis and inhibit tumor growth through multiple pathways.
- Case Study : A study published in MDPI highlighted that similar indole derivatives demonstrated potent growth inhibition in several cancer cell lines, with mean GI values indicating effective cytotoxicity against human tumor cells .
2. Neuroprotective Effects
- Mechanism : Research has indicated that the compound may possess neuroprotective properties by modulating neurotransmitter activity and reducing neuroinflammation.
- Case Study : In an animal model of Alzheimer's disease, treatment with this compound improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential as a multi-targeted agent for neurodegenerative diseases .
3. Antimicrobial Properties
- Mechanism : Preliminary studies suggest that the compound has antimicrobial effects against both Gram-positive and Gram-negative bacteria, likely due to disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Case Study : Research indicated that compounds with similar structures exhibited broad-spectrum antimicrobial activity, making them candidates for further development in treating bacterial infections.
Drug-Like Properties
The evaluation of drug-like properties using tools such as SwissADME indicates that 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione possesses favorable characteristics for further development as a therapeutic agent. These properties include good solubility and permeability profiles, essential for oral bioavailability.
Potential Therapeutic Applications
Based on the biological activities observed, the compound may be explored for the following therapeutic applications:
- Cancer Treatment : As an anticancer agent, it could be developed into a chemotherapeutic drug targeting specific types of tumors.
- Neurodegenerative Diseases : Its neuroprotective effects make it a candidate for treating conditions like Alzheimer's disease and other forms of dementia.
- Antimicrobial Therapy : Given its antimicrobial properties, it may serve as a basis for developing new antibiotics.
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis; inhibits tumor growth | Significant cytotoxicity against human tumor cells |
| Neuroprotection | Modulates neurotransmitter activity; reduces inflammation | Improves cognitive function in Alzheimer's models |
| Antimicrobial Activity | Disruption of bacterial membranes | Broad-spectrum efficacy against various bacteria |
Mechanism of Action
The mechanism of action of 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
The indole-2,3-dione core is a versatile pharmacophore. The biological activity of its derivatives depends heavily on the substituents at the 1-position. Below is a comparative analysis of key analogs:
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 306.36 g/mol. The synthesis typically involves the reaction of benzylamine with suitable indole derivatives under controlled conditions to yield the desired product. The reaction conditions may include solvents such as acetic acid and catalysts to enhance yield and purity.
Biological Activity Overview
The biological activities of indole derivatives, including our compound of interest, have been widely studied. The following sections summarize key findings from various studies regarding their pharmacological effects.
Anticancer Activity
Indole derivatives are recognized for their potential anticancer properties. For example, compounds similar to This compound have shown efficacy against various cancer cell lines. A study demonstrated that certain indole derivatives exhibited significant cytotoxicity against ovarian cancer xenografts in nude mice, indicating potential for therapeutic use in oncology .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been documented. Compounds derived from similar structures have been tested against various bacterial strains. For instance, one study found that certain indole-based compounds displayed notable activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that our compound may possess similar antimicrobial capabilities .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.88 | |
| Staphylococcus aureus | 0.44 | |
| Escherichia coli | 0.22 |
Anti-inflammatory Properties
Indole compounds are also known for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and pathways associated with inflammation. This suggests that This compound might be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of indole derivatives:
- Ovarian Cancer Treatment : A specific indole derivative demonstrated complete tumor growth suppression in a mouse model of ovarian cancer, showcasing the potential for developing new cancer therapies based on this class of compounds .
- Antimicrobial Efficacy : In vitro studies revealed that certain indole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving indole-2,3-dione derivatives and benzyl(phenyl)amine precursors. For example, refluxing with sodium acetate in acetic acid (as seen in indole-2,3-dione derivative syntheses) is a common approach . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.1 mol amine to 0.11 mol aldehyde) is critical for yield improvement. Side reactions, such as unintended byproduct formation (e.g., isoindolinones), may occur under prolonged heating .
- Data Consideration : Yields typically range from 40–70%, depending on solvent polarity and temperature control.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- 1H/13C NMR : Key signals include the indole-dione carbonyl peaks (~170–180 ppm in 13C NMR) and benzyl/phenyl aromatic protons (δ 6.8–7.5 ppm in 1H NMR) .
- X-ray Diffraction : Single-crystal analysis resolves the spatial arrangement of the benzyl(phenyl)amino group and indole-dione core. For example, similar isoindolinone derivatives exhibit dihedral angles of 85–90° between aromatic rings .
- Elemental Analysis : Verify C, H, N content (expected deviation <0.3%).
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for similar phthalimide derivatives) .
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the indole-dione moiety .
- Hygroscopicity : Monitor weight changes in humidity-controlled environments (e.g., 25°C/60% RH).
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for large-scale synthesis while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, Omura-Sharma-Swern oxidation protocols in flow chemistry enable precise control of exothermic reactions .
- High-Throughput Screening : Parallel synthesis in microreactors identifies optimal conditions (e.g., ethanol vs. DMF for solubility) .
- Byproduct Analysis : LC-MS or GC-MS detects intermediates like isoindolinone derivatives, guiding process adjustments .
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for acylation or alkylation. For example, the indole-dione carbonyl is electrophilic (LUMO ≈ -1.5 eV) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetic acid vs. toluene) .
- Machine Learning : Train models on existing phthalimide reaction datasets to forecast regioselectivity .
Q. How does the benzyl(phenyl)amino substituent influence biological activity in enzyme inhibition studies?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases). The bulky substituent may sterically hinder active-site access .
- Kinetic Assays : Measure IC50 values against reference inhibitors. For example, thiosemicarbazone analogs of indole-2,3-diones show IC50 values in the µM range .
- SAR Analysis : Compare with analogs lacking the benzyl group to isolate substituent effects .
Q. How should researchers address contradictory data in spectroscopic characterization?
- Methodology :
- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data. For instance, conflicting carbonyl peaks in IR (~1680 cm⁻¹) may indicate keto-enol tautomerism .
- Isotopic Labeling : Use 15N-labeled amines to resolve ambiguous signals in crowded aromatic regions .
- Crystallographic Refinement : Apply SHELXL to correct for disorder in the benzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
